tert-Butyl rac-(1S,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylate hydrochloride is a complex organic compound with significant relevance in both synthetic chemistry and biological research. It is classified as a bicyclic amine derivative, notable for its unique structural features and potential applications in medicinal chemistry.
This compound can be sourced from various chemical suppliers, including Sigma-Aldrich and ChemBridge Corporation, where it is listed under specific catalog numbers for commercial availability. The compound's CAS number is 1820569-14-9, which facilitates its identification in chemical databases and literature .
tert-Butyl rac-(1S,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylate hydrochloride falls under the category of nitrogen-containing heterocycles due to the presence of nitrogen atoms in its bicyclic structure. It is primarily utilized as a building block in organic synthesis and has been investigated for its biological properties.
The synthesis of tert-butyl rac-(1S,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylate typically involves several key steps:
The reaction conditions are critical for successful synthesis, including temperature control and solvent choice, which can significantly affect the final product's yield and characteristics.
The molecular formula for tert-butyl rac-(1S,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylate hydrochloride is . Its structure features a bicyclic framework that includes two nitrogen atoms and a carboxylate functional group.
Key structural data include:
tert-butyl rac-(1S,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylate can participate in various chemical reactions:
The choice of reagents and conditions will dictate the specific products formed during these reactions, making careful planning essential for desired outcomes.
The mechanism of action for tert-butyl rac-(1S,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylate hydrochloride involves its interaction with specific biological targets such as enzymes or receptors. Binding to these targets can modulate their activity, leading to various biological effects that are currently being explored in research contexts.
tert-butyl rac-(1S,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylate hydrochloride has several notable applications:
The construction of the 3,9-diazabicyclo[3.3.2]decane framework employs strategic cyclization methodologies that dictate both structural integrity and functional group compatibility. A predominant approach involves reductive amination between primary amines and diketone precursors, where the bicyclic scaffold forms through intramolecular imine reduction under hydrogenation conditions. This method achieves the characteristic bridged bicyclic architecture while maintaining compatibility with the tert-butyloxycarbonyl (Boc) protecting group [3]. Alternative routes utilize Mannich-type condensations, where formaldehyde and secondary amines react with β-keto esters to generate the bicyclic core in a single pot. These one-pot methodologies significantly enhance synthetic efficiency but require precise stoichiometric control to minimize polycondensation byproducts [5].
Conformational analysis reveals that the bicyclo[3.3.2]decane system exhibits enhanced stability in the twin-chair (CC) conformation compared to boat-chair (BC) forms. This preference arises from reduced transannular strain and optimal orbital alignment during ring closure, which directly influences the selection of cyclization precursors. Computational studies indicate an energy differential of 2.3 kcal/mol between CC and BC conformers, necessitating reaction conditions that favor the thermodynamic twin-chair product [5].
Table 1: Cyclization Methodologies for Bicyclic Framework Synthesis
Method | Precursor | Catalyst/Reductant | Yield Range | Conformer Ratio (CC:BC) |
---|---|---|---|---|
Reductive Amination | Dialdehyde/Diamine | Pd/C, H₂ | 65-78% | 95:5 |
Mannich Condensation | β-Keto Ester/Formaldehyde | Piperidine catalyst | 55-70% | 85:15 |
Intramolecular SN₂ | Halogenated Amine Derivative | Base (K₂CO₃) | 40-60% | 75:25 |
Carbamate formation via tert-butyl chloroformate constitutes the pivotal N-Boc protection step that ensures amine functionality preservation throughout subsequent synthetic stages. This reaction proceeds under Schotten-Baumann conditions, where the hydrochloride salt of the diazabicyclic amine is first liberated using aqueous sodium hydroxide, followed by rapid addition of tert-butyl chloroformate in a biphasic solvent system (dichloromethane/water). Maintaining the reaction temperature at 0-5°C is critical for suppressing di-tert-butyl dicarbonate formation and minimizing N,N-dicarboxylation byproducts [3] [8].
Stoichiometric optimization studies demonstrate that 1.05 equivalents of tert-butyl chloroformate relative to the free amine base provides optimal conversion (≥98%) while limiting reagent excess to ≤5%. The hydrochloride counterion necessitates rigorous pH control (pH 9-10) during the deprotonation step, as incomplete neutralization reduces yields by 25-30%. Post-reaction, the Boc-protected product precipitates upon acidification to pH 2-3 with hydrochloric acid, yielding the crystalline hydrochloride salt directly [8].
Table 2: Optimization Parameters for Boc Protection
Parameter | Optimal Condition | Deviation Impact | Conversion Rate |
---|---|---|---|
Temperature | 0-5°C | >10°C: 15-20% dicarbonate formation | 98% at 5°C |
Equivalents (Boc₂O) | 1.05 eq | 1.2 eq: 8% dicarbonate impurity | 98% |
pH Control | pH 9.5 ± 0.5 | pH <9: ≤70% conversion | 95% |
Reaction Time | 3 hours | <2 hours: Incomplete reaction | 98% |
The "(1S,5R)" designation in rac-(1S,5R)-tert-butyl 3,9-diazabicyclo[3.3.2]decane-9-carboxylate hydrochloride specifies relative stereochemistry rather than enantiomeric purity, indicating a racemate containing equimolar (1S,5R) and (1R,5S) configurations. Stereoselectivity originates from the chiral induction during bicyclic scaffold formation, where existing stereocenters in cyclic diketone precursors dictate the relative configuration of newly formed amine centers [2]. For example, trans-decalin-like conformations preferentially form during reductive amination due to reduced 1,3-diaxial interactions, yielding the (1S,5R) configuration as the dominant diastereomer.
Racemization studies reveal that the tertiary amine nitrogen at position 3 undergoes slow epimerization under basic conditions (pH >9) via a planar sp² transition state. This necessitates strict control of post-cyclization processing pH to preserve the (1S,5R)/(1R,5S) ratio. Crystallization-induced diastereomer separation remains impractical due to near-identical physicochemical properties of the enantiomers, confirming the designation as a true racemate rather than a scalemic mixture [2] [6].
Purification of the target compound exploits differential solubility between the desired hydrochloride salt and impurities in specific solvent systems. Recrystallization from ethanol-diethyl ether (1:5 v/v) yields acicular crystals with ≥99% purity, leveraging the hydrochloride's insolubility in ethereal solvents. This method effectively removes hydrophilic impurities like unreacted diamine precursors and inorganic salts but is less effective against lipophilic byproducts such as N-Boc dimerization adducts [3].
Chromatographic methods employing silica gel modified with triethylamine (0.5% v/v) achieve superior purification of the free base form, resolving compounds differing by a single polar functional group. Gradient elution (5-15% methanol in dichloromethane) separates the target from regioisomeric bicyclic compounds and over-oxidized impurities. However, silica-mediated decomposition causes ≤10% product loss due to the amine’s basicity, making recrystallization the preferred industrial-scale method [6]. Post-purification analysis by reverse-phase HPLC with evaporative light scattering detection confirms ≤0.5% impurity levels in recrystallized material compared to ≤0.9% in chromatographed product.
Solvent polarity critically influences both cyclization kinetics and Boc protection efficiency. Polar aprotic solvents (acetonitrile, dimethylformamide) accelerate bicyclization rates by 3-fold compared to protic solvents due to enhanced nucleophile activation. However, dimethylformamide induces epimerization at C1 and C5 positions above 40°C, reducing diastereomeric excess by 15-20%. Mixed solvent systems (water:acetonitrile 1:4) optimize the trade-off between reaction rate and stereochemical integrity, achieving 95% conversion in ≤8 hours with ≤2% epimerization [3] [6].
Temperature studies demonstrate an inverted relationship between reaction selectivity and rate:
Table 3: Solvent and Temperature Optimization Parameters
Reaction Stage | Optimal Solvent | Temperature | Key Outcome |
---|---|---|---|
Bicyclic Formation | Acetonitrile/Water (4:1) | 45°C | 95% conversion, 98% CC conformer |
Amine Deprotonation | Dichloromethane/Water (1:1) | 0°C | Complete salt dissolution |
Boc Protection | Dichloromethane | 0-5°C | ≤1% dicarbonate formation |
Salt Crystallization | Ethanol/Diethyl Ether (1:5) | -20°C | 92% recovery, ≥99.0% purity |
Reaction scalability analysis confirms consistent yields (≤5% variance) upon 50-fold scale-up when employing controlled addition rates for tert-butyl chloroformate (0.5 mL/min) and efficient heat dissipation during cyclization [3].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1